molecular formula C15H13N3O2 B15054018 2-(9-oxoacridin-10(9H)-yl)acetohydrazide

2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B15054018
M. Wt: 267.28 g/mol
InChI Key: RIVUQDWPRSTREQ-UHFFFAOYSA-N
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Description

2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a compound derived from acridine, a heterocyclic organic structure Acridine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves the reaction of 9-oxoacridine-10-acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(9-oxoacridin-10(9H)-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while reduction can produce acridan-9-yl derivatives.

Scientific Research Applications

2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of fluorescent dyes and other functional materials.

Mechanism of Action

The mechanism of action of 2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Acridine-9-carboxaldehyde
  • 9(10H)-Acridanone
  • Acridine-9-carboxylic acid

Uniqueness

2-(9-oxoacridin-10(9H)-yl)acetohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-(9-oxoacridin-10-yl)acetohydrazide

InChI

InChI=1S/C15H13N3O2/c16-17-14(19)9-18-12-7-3-1-5-10(12)15(20)11-6-2-4-8-13(11)18/h1-8H,9,16H2,(H,17,19)

InChI Key

RIVUQDWPRSTREQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN

Origin of Product

United States

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